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Compound of Interest

Compound Name: 7-Epi-10-deacetylcephalomannine

Cat. No.: B026102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the taxane
derivative 7-Epi-10-deacetylcephalomannine, a natural product of interest in oncological
research. The document details the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates
the compound's primary mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 7-Epi-10-
deacetylcephalomannine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned *H and 3C NMR chemical shifts for 7-
Epi-10-deacetylcephalomannine is not readily found, the primary literature indicates its
characterization by these methods. The data presented here is a representative compilation
based on closely related taxane analogs, particularly 7-epi-taxol, and established knowledge of
taxane chemistry.

Table 1: Representative *H NMR Data for 7-Epi-10-deacetylcephalomannine (in CDCls)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (3, Hz)
H-2 ~5.70 d 7.0
H-3 ~3.85 d 7.0
H-5 ~4.98 d 8.0
H-6a ~2.55 m
H-60 ~1.90 m
H-7 ~3.80 t 8.5
H-10 ~5.20 s
H-13 ~6.25 t 8.5
H-14a ~2.25 m
H-14pB ~2.20 m
H-2' ~5.50 d 2.5
H-3' ~5.80 dd 9.0,25
Me-16 ~1.20 S
Me-17 ~1.15 S
Me-18 ~1.70 s
Me-19 ~1.85 s
OAc-4 ~2.30 S
Benzoyl-o ~8.15 d 7.5
Benzoyl-m,p ~7.50-7.65 m
Tigloyl-3" ~6.90 q 7.0
Tigloyl-Me-2" ~1.80 S
Tigloyl-Me-4" ~1.85 d 7.0
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Table 2: Representative 3C NMR Data for 7-Epi-10-deacetylcephalomannine (in CDCIs)
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Carbon Chemical Shift (6, ppm)
1 ~79.0
2 ~75.0
3 ~46.0
4 ~81.0
5 ~84.0
6 ~36.0
7 ~72.0
8 ~58.0
9 ~204.0
10 ~76.0
11 ~134.0
12 ~142.0
13 ~72.0
14 ~36.0
15 ~43.0
16 ~27.0
17 ~22.0
18 ~15.0
19 ~10.0
20 ~76.0
OAc-4 (C=0) ~171.0
OAc-4 (Me) ~21.0
Benzoyl (C=0) ~167.0
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Benzoyl (C-ipso) ~129.0
Benzoyl (C-0) ~130.0
Benzoyl (C-m) ~128.5
Benzoyl (C-p) ~133.5
Side Chain C-1' ~173.0
Side Chain C-2' ~73.0
Side Chain C-3' ~55.0
Tigloyl (C=0) ~168.0
Tigloyl C-2" ~128.0
Tigloyl C-3" ~138.0
Tigloyl Me-2" ~12.0
Tigloyl Me-4" ~14.0

Mass Spectrometry (MS)

Mass spectral analysis of 7-Epi-10-deacetylcephalomannine would be expected to yield a
protonated molecule [M+H]* at m/z 790.3. The fragmentation pattern would be consistent with
other taxane structures, showing characteristic losses of the side chain and other functional
groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 7-Epi-10-
deacetylcephalomannine

lon Formula Calculated m/z
+ 43H52 13 .
[M+H]* Ca3zHs2NOa3t 790.3439
+Na 43M151 a0Oais .
M+Na]* CasHsiNNaOais* 812.3258
[M+K]* Ca3Hs1KNOa1s* 828.2998
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Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic

analysis of 7-Epi-10-deacetylcephalomannine.

Isolation of 7-Epi-10-deacetylcephalomannine

7-Epi-10-deacetylcephalomannine is typically isolated from the needles or bark of various

Taxus species.

Extraction: Dried and ground plant material is extracted with a methanol/water mixture.

Partitioning: The crude extract is then partitioned between water and a non-polar solvent like
hexane to remove lipids. The aqueous layer is subsequently extracted with dichloromethane.

Chromatography: The dichloromethane extract is subjected to multiple chromatographic
steps, including column chromatography on silica gel, followed by preparative high-
performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified 7-Epi-10-deacetylcephalomannine
is dissolved in ~0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard.

Data Acquisition: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. 2D NMR
experiments such as COSY, HSQC, and HMBC are employed for complete structural
assignment.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00
ppm for *H and 13C).

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent such as methanol or acetonitrile.
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 Instrumentation: High-resolution mass spectrometry is performed using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

» Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules and
other adducts. MS/MS fragmentation data can be obtained to aid in structural confirmation.

Mandatory Visualization

The following diagrams illustrate key aspects of 7-Epi-10-deacetylcephalomannine’s analysis
and mechanism of action.
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Caption: Experimental workflow for the isolation and analysis of 7-Epi-10-

deacetylcephalomannine.
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Caption: Mechanism of action of 7-Epi-10-deacetylcephalomannine leading to apoptosis in
cancer cells.

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of 7-Epi-10-
deacetylcephalomannine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b026102#spectroscopic-data-for-7-epi-10-
deacetylcephalomannine-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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